molecular formula C14H13IN2O2 B3224076 tert-Butyl 4-cyano-3-iodo-1H-indole-1-carboxylate CAS No. 1227268-86-1

tert-Butyl 4-cyano-3-iodo-1H-indole-1-carboxylate

Cat. No.: B3224076
CAS No.: 1227268-86-1
M. Wt: 368.17 g/mol
InChI Key: VDGBEZGBBALLTB-UHFFFAOYSA-N
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Description

tert-Butyl 4-cyano-3-iodo-1H-indole-1-carboxylate is a sophisticated, multifunctional indole derivative designed for advanced pharmaceutical and medicinal chemistry research. The compound features two critical modifiable sites: a 4-cyano group and a 3-iodo substituent , protected by a tert-butoxycarbonyl (Boc) group on the indole nitrogen. This configuration makes it a valuable building block for constructing complex molecular architectures. The iodine atom at the 3-position is highly reactive in metal-catalyzed cross-coupling reactions, a fundamental tool in modern organic synthesis . Researchers can utilize this compound in Sonogashira, Suzuki-Miyaura, and Heck cross-coupling reactions to introduce alkynyl, aryl, or alkenyl substituents, respectively, at this position . This allows for the rapid generation of a diverse library of 3,4-disubstituted indoles for biological screening and structure-activity relationship (SAR) studies. Simultaneously, the electron-withdrawing 4-cyano group can influence the electronic properties of the indole ring and can itself be transformed into other functional groups, such as amides, carboxylic acids, or tetrazoles . The Boc protecting group is stable under a wide range of conditions but can be readily removed under mild acidic conditions to reveal the free N-H indole, providing a third vector for further functionalization. Indole-2-carbonitrile derivatives, a closely related class of compounds, are of significant interest in drug discovery for their role as key scaffolds in adrenergic antagonists, NMDA receptor antagonists, and other pharmacologically active molecules . As such, this reagent is strictly for research applications in these fields. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-cyano-3-iodoindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13IN2O2/c1-14(2,3)19-13(18)17-8-10(15)12-9(7-16)5-4-6-11(12)17/h4-6,8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGBEZGBBALLTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C(C=CC=C21)C#N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301202717
Record name 1,1-Dimethylethyl 4-cyano-3-iodo-1H-indole-1-carboxylate
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Molecular Weight

368.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227268-86-1
Record name 1,1-Dimethylethyl 4-cyano-3-iodo-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227268-86-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-cyano-3-iodo-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301202717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Approaches for Tert Butyl 4 Cyano 3 Iodo 1h Indole 1 Carboxylate

Retrosynthetic Analysis and Target-Oriented Synthesis Design

A retrosynthetic analysis of tert-butyl 4-cyano-3-iodo-1H-indole-1-carboxylate suggests a disconnection strategy that sequentially removes the functional groups at the C-3 and C-4 positions, as well as the N-1 protecting group. The most logical disconnections involve the C-I and C-CN bonds, leading back to a simpler, N-protected indole (B1671886) precursor.

Two primary retrosynthetic pathways can be envisioned:

Pathway A: Disconnection of the C-3 iodo group first, leading to the intermediate tert-butyl 4-cyano-1H-indole-1-carboxylate . This intermediate can be further disconnected at the C-4 cyano group to yield tert-butyl 1H-indole-1-carboxylate .

Pathway B: Initial disconnection of the C-4 cyano group, which would lead to tert-butyl 3-iodo-1H-indole-1-carboxylate . Subsequent removal of the iodo group would also lead back to tert-butyl 1H-indole-1-carboxylate .

The choice between these pathways in a forward synthesis depends on the compatibility of the reaction conditions for each functionalization step with the existing substituents on the indole ring. The electronic nature of the cyano and iodo groups will influence the reactivity of the indole nucleus towards subsequent electrophilic or transition-metal-catalyzed reactions.

Figure 1: Retrosynthetic analysis of this compound.

Regioselective Functionalization of the Indole Nucleus

The successful synthesis of the target molecule hinges on the ability to control the regioselectivity of the functionalization reactions on the indole core. The presence of the N-Boc (tert-butyloxycarbonyl) protecting group influences the electronic properties of the indole ring, generally favoring electrophilic substitution at the C-3 position.

Achieving functionalization at the C-4 position of the indole benzene (B151609) ring often requires the use of a directing group to overcome the inherent reactivity of the C-2 and C-3 positions. researchgate.net Various directing groups can be installed at the N-1 or C-3 position to facilitate metal-catalyzed C-H activation at the C-4 position. For instance, a transient directing group approach, such as the use of an amino acid like glycine, can facilitate palladium-catalyzed C-4 arylation and olefination of indole-3-carbaldehydes. researchgate.net While not directly cyanation, these methods establish the principle of directing C-4 functionalization. A rhodium(III)-catalyzed C-4 selective cyanation has been achieved using a weakly coordinating tert-amide group as the directing element. rsc.org

The introduction of an iodine atom at the C-3 position of the indole nucleus is a common transformation that can be achieved through several methods.

Electrophilic iodination is a widely used method for the C-3 functionalization of indoles. The N-Boc protected indole is electron-rich at the C-3 position, making it susceptible to attack by electrophilic iodine sources. Common reagents for this transformation include molecular iodine (I₂), N-iodosuccinimide (NIS), and iodine monochloride (ICl). The reaction is typically carried out in a suitable organic solvent, and the presence of a mild base may be required to neutralize the generated acid. Recent advances in electrophilic iodination include the use of elemental iodine or iodides in the presence of an oxidizing agent. mdpi.com

ReagentConditionsSubstrateProductYield (%)
N-Iodosuccinimide (NIS)Acetonitrile (B52724), rtN-Boc-Indoletert-Butyl 3-iodo-1H-indole-1-carboxylateHigh
Iodine (I₂) / BaseTHF, 0 °C to rtN-Boc-Indoletert-Butyl 3-iodo-1H-indole-1-carboxylateGood

While electrophilic iodination is generally efficient for C-3 functionalization, transition-metal-catalyzed methods can also be employed, although they are more commonly used for C-H activation at other positions. For the direct C-3 iodination, electrophilic methods are typically preferred due to their simplicity and high regioselectivity.

The introduction of a cyano group at the C-4 position of the indole ring is a more challenging transformation due to the lower intrinsic reactivity of this position compared to C-3.

Transition-metal-catalyzed cross-coupling reactions are the most common and effective methods for C-4 cyanation. This typically involves the use of a pre-functionalized indole, such as a 4-haloindole or a 4-triflyloxyindole, which can then undergo cyanation with a cyanide source, such as copper(I) cyanide or zinc cyanide, in the presence of a palladium catalyst. nih.gov

A palladium-catalyzed cyanation of indole C-H bonds at the 3-position has been developed using a combination of ammonium (B1175870) bicarbonate and DMSO as a safe cyanide source, highlighting the potential for direct C-H cyanation, although regioselectivity for C-4 would require a directing group strategy. rsc.org

For the synthesis of the target molecule, a plausible forward synthetic route could involve the initial C-4 cyanation of N-Boc indole using a directing group strategy, followed by electrophilic iodination at the now activated C-3 position. Alternatively, one could start with N-Boc-3-iodoindole and explore transition-metal-catalyzed C-4 cyanation, although the directing effect of the C-3 iodo group would need to be considered.

Strategies for C-4 Cyanation of Indole Derivatives

Direct C-H Cyanation Methodologies

Direct C-H cyanation has emerged as an atom-economical and efficient strategy for the synthesis of aromatic nitriles. nih.gov These methods obviate the need for pre-functionalization of the substrate, thereby shortening synthetic sequences. For the indole scaffold, transition-metal catalysis is often employed to achieve regioselective cyanation.

One approach involves the use of electrophilic cyanating agents catalyzed by a Lewis acid. For instance, gallium(III) chloride (GaCl₃) has been shown to effectively catalyze the direct cyanation of indoles using N-cyanosuccinimide (NCS) as the cyanide source, affording 3-cyanoindoles with excellent regioselectivity. researchgate.net While this demonstrates the principle of direct C-H cyanation on indoles, achieving selectivity at the C-4 position of an N-Boc protected indole would require overcoming the intrinsic reactivity preference for the C-3 and C-2 positions. nih.gov Directing groups or specific catalyst systems are typically necessary to functionalize the benzene core of the indole. nih.gov

Another modern approach utilizes photoredox catalysis, which can proceed under mild, room-temperature conditions. nih.gov Organic photoredox catalysts, such as acridinium (B8443388) salts, can activate a cyanide source like trimethylsilyl (B98337) cyanide to functionalize aromatic C-H bonds under an aerobic atmosphere. nih.gov The applicability of this method to the indole benzene ring, specifically at the C-4 position, would depend on the electronic and steric environment dictated by the N-Boc group.

Table 1: Comparison of Selected Direct C-H Cyanation Conditions

Catalyst System Cyanide Source Key Features Potential Challenges for C-4 Selectivity
GaCl₃ N-Cyanosuccinimide High reactivity for unprotected indoles. researchgate.net Overcoming the high intrinsic reactivity of the C-3 position.
Organic Photoredox Catalyst Trimethylsilyl cyanide Mild, room-temperature conditions; broad functional group tolerance. nih.gov Achieving regioselectivity on the electron-rich indole nucleus.
Cyanation via Halogen-Metal Exchange and Related Routes

A more traditional and often more reliable strategy for regioselective cyanation involves the conversion of an aryl halide. This route typically begins with a 4-halo-1H-indole derivative, which is then converted to the corresponding nitrile.

A primary method is the halogen-metal exchange, followed by quenching with a cyanating agent. For instance, a 4-bromo-1-(tert-butyldimethylsilyl)-1H-indole can undergo facile halogen-lithium exchange with tert-butyllithium (B1211817) at low temperatures. orgsyn.org The resulting 4-lithioindole intermediate can then be treated with an electrophilic cyanide source, such as tosyl cyanide, to install the nitrile group. This approach offers excellent regiocontrol, as the position of the cyano group is dictated by the initial placement of the halogen.

Alternatively, transition-metal-catalyzed cross-coupling reactions are widely used. The Rosenmund-von Braun reaction, which traditionally uses stoichiometric copper(I) cyanide at high temperatures, has been significantly improved by modern catalytic methods. organic-chemistry.org Palladium- or copper-catalyzed cyanation of aryl halides can now be achieved under milder conditions with a broader substrate scope. organic-chemistry.org A copper-catalyzed domino halogen exchange-cyanation allows for the efficient conversion of aryl bromides to nitriles using catalytic amounts of CuI with NaCN. nih.gov Similarly, palladium catalysts, in conjunction with ligands like dppf, can effectively couple aryl iodides with copper(I) cyanide. This method would be highly applicable to a precursor like tert-butyl 4-bromo- or 4-iodo-1H-indole-1-carboxylate.

N-1 Protection: Role and Implementation of the tert-Butyl Carbamate (B1207046) (Boc) Group

The protection of the indole nitrogen is a critical step in the multi-step synthesis of complex indoles. The tert-butoxycarbonyl (Boc) group is frequently chosen due to its robustness and the relative ease of its installation and removal. researchgate.netnih.gov

Installation of the Boc Protecting Group for Indole Nitrogen

The N-Boc group is typically installed by reacting the indole with di-tert-butyl dicarbonate (B1257347) (Boc₂O). nih.gov The reaction is often facilitated by a base to deprotonate the indole N-H, enhancing its nucleophilicity. 4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst for this transformation, often used in stoichiometric or catalytic amounts in a suitable aprotic solvent like acetonitrile or dichloromethane (B109758). rsc.org This method is generally high-yielding and proceeds under mild conditions. rsc.org

Table 2: Typical Conditions for N-Boc Protection of Indole

Reagent Catalyst/Base Solvent Temperature Typical Yield
Di-tert-butyl dicarbonate (Boc₂O) 4-(Dimethylamino)pyridine (DMAP) Acetonitrile (MeCN) Room Temperature >95% rsc.org

Influence of N-Boc Protection on Indole Regioselectivity and Reactivity

The installation of the N-Boc group profoundly alters the electronic and steric properties of the indole ring, which in turn influences the regioselectivity of subsequent functionalization steps.

Electronic Effects : The Boc group is electron-withdrawing via resonance, which decreases the nucleophilicity of the indole ring system as a whole. This deactivation makes the ring less susceptible to uncontrolled electrophilic attack. rsc.org It also increases the acidity of the C-2 proton, facilitating selective deprotonation and functionalization at that position under certain conditions. acs.org

Steric Effects : The bulky tert-butyl group provides significant steric hindrance around the nitrogen atom. This steric shield can direct incoming reagents away from the N-1 and C-7 positions, influencing the regiochemical outcome of reactions.

Directing Ability : In metal-catalyzed C-H functionalization reactions, the carbonyl oxygen of the Boc group can act as a weak coordinating ligand, directing the metal catalyst to a specific C-H bond. However, for indole C-H borylation, the N-Boc group has been shown to direct the reaction to the C-3 position, which is the complement to the C-2 functionalization seen with unprotected indoles. nih.gov This directing effect is crucial for planning regioselective syntheses. For functionalization on the benzene ring, the N-Boc group does not typically direct reactions to the C-4 position; other strategies are required to achieve this. nih.gov

Convergent and Linear Synthetic Pathways to this compound

The synthesis of the target molecule can be envisioned through both linear and convergent strategies, with the linear approach being more straightforward for this particular substitution pattern.

A plausible linear synthesis would involve the sequential functionalization of the indole core. The order of steps is critical to success.

Route A :

N-Protection : Start with commercially available 4-bromo-1H-indole and protect the nitrogen with a Boc group to yield tert-butyl 4-bromo-1H-indole-1-carboxylate.

Iodination : Perform electrophilic iodination at the C-3 position. The N-Boc protected indole is highly activated towards electrophilic substitution at C-3, and reactions with N-iodosuccinimide (NIS) typically proceed in high yield to give tert-butyl 4-bromo-3-iodo-1H-indole-1-carboxylate.

Cyanation : Execute a palladium- or copper-catalyzed cross-coupling reaction to convert the C-4 bromine into a cyano group. This final step would yield the target molecule. Careful selection of catalytic conditions is necessary to avoid side reactions involving the C-3 iodine.

Route B :

N-Protection and Cyanation : Begin with 4-bromo-1H-indole, perform a cyanation reaction first, and then protect the nitrogen. However, the unprotected N-H can complicate many cross-coupling reactions. Therefore, protecting the nitrogen first is generally preferred.

An alternative is to start with tert-butyl 1H-indole-1-carboxylate.

Halogenation/Cyanation at C-4 : Achieving selective functionalization at C-4 on N-Boc-indole is challenging. It may require a directed lithiation approach or a more complex multi-step sequence.

Iodination at C-3 : Once the C-4 cyano group is in place, the final iodination at C-3 with NIS would likely proceed efficiently.

A convergent synthesis is less common for this type of structure but could be imagined. For example, a suitably substituted 2-alkynyl aniline (B41778) could be cyclized to form the indole ring. This might involve preparing a 2-amino-5-cyanophenylacetylene derivative and then performing a cyclization that incorporates the iodine at the 3-position, followed by N-protection. Such a route is generally more complex than a linear sequence for this target.

Optimization of Reaction Conditions and Process Intensification

Optimizing reaction conditions is essential for maximizing yield, minimizing impurities, and ensuring scalability. For the synthesis of this compound, key steps requiring optimization would be the C-3 iodination and the C-4 cyanation.

Optimization of C-3 Iodination: For the electrophilic iodination of N-Boc-4-bromo-indole, variables to consider include the iodinating agent (e.g., I₂, NIS), solvent, and temperature. While NIS in a solvent like acetonitrile or DMF at room temperature is often effective, a systematic study could fine-tune the conditions.

Table 3: Hypothetical Optimization of Iodination of tert-Butyl 4-bromo-1H-indole-1-carboxylate

Entry Iodinating Agent Solvent Temperature (°C) Time (h) Yield (%)
1 I₂ CCl₄ 25 12 65
2 NIS DCM 25 6 88
3 NIS MeCN 25 2 95
4 NIS DMF 0 4 92
5 ICl DCM 0 2 75

This table is illustrative, based on general principles of indole iodination.

Optimization of C-4 Cyanation: The palladium-catalyzed cyanation of the aryl bromide at C-4 would be another critical optimization point. Factors include the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand (e.g., Xantphos, dppf), cyanide source (e.g., Zn(CN)₂, KCN, CuCN), solvent, and temperature. nih.govresearchgate.net The goal is to achieve full conversion without disturbing the iodo-substituent at the more reactive C-3 position.

Catalyst Systems and Ligand Design for Enhanced Selectivity and Yield

The direct C-H iodination of the indole ring at the C3 position is an electrophilic aromatic substitution reaction. The precursor, tert-butyl 4-cyano-1H-indole-1-carboxylate, possesses an electron-rich C3 position, making it susceptible to attack by an electrophilic iodine source. However, the presence of the electron-withdrawing cyano group at the C4 position can deactivate the ring system, necessitating carefully chosen reagents and catalysts to achieve efficient conversion.

Commonly employed iodinating reagents include molecular iodine (I₂), N-iodosuccinimide (NIS), and 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH). nih.gov While these reagents can be effective, their reactivity often needs to be enhanced, especially for less reactive substrates. This is typically achieved through the use of an activator or a catalytic system.

Recent advancements have highlighted the efficacy of systems that generate a more potent electrophilic iodinating species in situ. For instance, the combination of molecular iodine with a silver salt, such as silver mesylate or silver acetate (B1210297), has proven effective for the iodination of various (hetero)arenes. nih.gov This combination is thought to generate a sulfonyl hypoiodite, a highly electrophilic species that can iodinate even deactivated aromatic rings with high selectivity. nih.gov The choice of the counter-ion on the silver salt can influence the reaction's success with different substrates. nih.gov

While ligand design is more central to cross-coupling reactions, in the context of electrophilic iodination, the "ligand" can be considered the counter-ion or additive that modulates the reactivity of the iodine source. The goal is to generate a "goldilocks" electrophile: reactive enough to iodinate the C3 position efficiently but selective enough to avoid side reactions or iodination at other positions.

Below is a table summarizing various reagent systems applicable to the C3-iodination of N-protected indoles, which serves as a model for the synthesis of the target compound.

Reagent/Catalyst SystemElectrophilic SpeciesTypical Substrate ScopeKey Advantages
N-Iodosuccinimide (NIS)I⁺ (polarized)Electron-rich indolesMetal-free, readily available.
I₂ / Silver(I) MesylateSulfonyl HypoioditeElectron-neutral and deactivated arenes. nih.govHigh reactivity, broad scope. nih.gov
I₂ / Silver(I) AcetateAcyl HypoioditeElectron-rich heterocycles. nih.govMild conditions, good for sensitive substrates. nih.gov
1,3-Diiodo-5,5-dimethylhydantoin (DIH)I⁺ (polarized)General (hetero)arenes. nih.govHigh iodine content, efficient.

Solvent Screening and Temperature Control for Reaction Efficacy

The efficacy of the iodination reaction is profoundly influenced by the choice of solvent and the reaction temperature. The solvent must not only dissolve the indole substrate and reagents but also mediate the reactivity of the electrophilic species. Common aprotic solvents such as dichloromethane (DCM), acetonitrile, and tetrahydrofuran (B95107) (THF) are frequently used for halogenation reactions.

Temperature control is paramount for ensuring high selectivity. Electrophilic aromatic substitutions are often exothermic, and excessive temperatures can lead to the formation of undesired byproducts, including di-iodinated species or isomers. For many sensitive substrates, reactions are conducted at reduced temperatures, ranging from 0 °C down to -78 °C, to control the reaction rate and enhance regioselectivity. orgsyn.org The steric hindrance imposed by the substituent at the C4 position can also affect the optimal temperature profile for the reaction. nih.gov

The following table outlines the impact of solvent and temperature on analogous electrophilic substitution reactions on the indole core, providing insight into the optimization required for synthesizing this compound.

SolventTemperature RangeTypical OutcomeRationale
Dichloromethane (DCM)-78 °C to RTGood selectivityInert, good solubility for many organic reagents.
Acetonitrile (MeCN)0 °C to RTCan promote reactivityPolar aprotic, can stabilize charged intermediates.
Tetrahydrofuran (THF)-78 °C to RTOften used with organometallicsCan coordinate with Lewis acids, may affect reactivity.
Hexafluoroisopropanol (HFIP)Room TemperatureEffective for some halogenations nih.govStrong hydrogen-bond donor, can activate electrophiles.

Principles of Green Chemistry in the Synthetic Design

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce environmental impact and enhance safety. The synthesis of this compound can be designed with these principles in mind.

Atom Economy : A key objective is to maximize the incorporation of atoms from the starting materials into the final product. Direct C-H iodination is an excellent example of a highly atom-economical reaction, as it avoids the need for pre-functionalization (e.g., lithiation or borylation) of the C3 position, which generates stoichiometric byproducts.

Use of Catalysis : Employing catalytic activators instead of stoichiometric ones is a core green principle. Developing a system where a catalyst can activate a benign iodine source (like I₂) is preferable to using a full equivalent of a more hazardous reagent.

Safer Solvents and Reagents : A significant goal is the replacement of hazardous chemicals. This includes substituting chlorinated solvents like DCM with greener alternatives such as ethanol, 2-methyl-THF, or, in ideal cases, water. researchgate.net Furthermore, avoiding reagents containing heavy metals is a priority. nih.gov The development of metal-free iodination protocols aligns with this objective. nih.gov

Energy Efficiency : Syntheses that can be performed effectively at ambient temperature are more energy-efficient than those requiring significant heating or cryogenic cooling. nih.gov The discovery of catalyst systems that enable room-temperature iodination of deactivated substrates is a key area of research. Emerging technologies like visible-light photocatalysis represent a frontier for conducting such transformations under extremely mild and energy-efficient conditions. rsc.org

By integrating these principles, the synthesis can be made more sustainable, cost-effective, and environmentally friendly without compromising on yield or purity.

Reactivity Profiles and Transformative Potential of Tert Butyl 4 Cyano 3 Iodo 1h Indole 1 Carboxylate

Strategic Transformations at the C-3 Iodo Substituent

The carbon-iodine bond at the C-3 position of the indole (B1671886) ring is the most labile site for many transformations, particularly for transition-metal-catalyzed cross-coupling reactions. The high polarizability and relatively low bond strength of the C-I bond make it an excellent electrophilic partner for a wide array of catalytic cycles.

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki-Miyaura, Sonogashira, Stille, Heck)

The iodo group at the C-3 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. While specific studies on tert-butyl 4-cyano-3-iodo-1H-indole-1-carboxylate are not extensively documented in the literature, the reactivity of closely related N-Boc-3-iodoindoles and other 3-iodoindole derivatives provides a clear indication of its synthetic potential. nih.govthieme-connect.de These reactions are fundamental for elaborating the indole core, allowing for the introduction of aryl, alkynyl, and vinyl substituents.

Suzuki-Miyaura Coupling: This reaction is one of the most efficient methods for forming C-C bonds by coupling an organoboron reagent with an organic halide. mdpi.com The N-Boc-3-iodoindole scaffold is a competent substrate for Suzuki-Miyaura coupling. For instance, related 5-bromo-3-iodoindoles undergo selective coupling at the more reactive C-3 iodo position. thieme-connect.de The reaction of an N-tosyl protected 5-bromo-3-iodoindole with 3-methoxybenzeneboronic acid, catalyzed by Pd(PPh₃)₄ with Na₂CO₃ as a base in a DME/water mixture at 70°C, resulted in the C-3 arylated product in 94% yield. thieme-connect.de This high efficiency and selectivity suggest that this compound would react similarly to afford 3-aryl-4-cyanoindole derivatives.

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides. nih.govresearchgate.net 3-Iodoindoles are well-established substrates for this transformation. nih.govthieme-connect.de Studies on N-protected 3-iodoindoles have shown that they readily couple with various terminal alkynes in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base like triethylamine. thieme-connect.deresearchgate.net For example, N-Boc protected 3-iodo-7-azaindole has been shown to couple with p-tolylacetylene. researchgate.net This reactivity allows for the synthesis of 3-alkynyl-4-cyanoindoles, which are versatile intermediates for further transformations.

Stille Coupling: The Stille reaction involves the coupling of an organotin reagent with an organic halide. While less common than Suzuki-Miyaura or Sonogashira couplings due to the toxicity of organotin compounds, it remains a powerful tool for C-C bond formation. In a study on a related 1-benzyl-3-iodo-1H-indole-2-carbonitrile, Stille coupling with organostannanes was performed using dichlorobis(acetonitrile)palladium(II) in DMF at 40°C, affording the coupled products in moderate yields. nih.gov

Heck Reaction: The Mizoroki-Heck reaction enables the coupling of aryl or vinyl halides with alkenes. nih.govresearchgate.net 3-Iodoindoles are known to participate in Heck reactions to introduce a vinyl group at the C-3 position. nih.gov For example, the reaction of 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivatives with various olefins in the presence of Pd(OAc)₂, n-Bu₄NCl, and KOAc in DMF at 80°C yielded the corresponding 3-vinylindoles in excellent yields (81–92%). nih.gov The products were predominantly of the E-configuration. nih.gov

ReactionCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
Suzuki-Miyaura 3-Methoxybenzeneboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O7094 thieme-connect.de
Sonogashira p-TolylacetylenePd catalyst, Cu(I) co-catalystEt₃NDMFRT- researchgate.net
Stille OrganostannanePd(MeCN)₂Cl₂-DMF4035-40 nih.gov
Heck OlefinsPd(OAc)₂ / n-Bu₄NClKOAcDMF8081-92 nih.gov

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on Analogous 3-Iodoindole Scaffolds.

Nucleophilic Substitution Reactions at the Iodo Position

Direct nucleophilic aromatic substitution (SNAr) at the C-3 position of an indole ring is generally challenging due to the electron-rich nature of the heterocycle. However, the reactivity can be influenced by the substituent pattern and the nature of the nucleophile. For 1-hydroxyindoles, a nucleophilic substitution at the N-1 position has been reported, which is an unprecedented reactivity pattern. clockss.org In the case of this compound, the presence of the electron-withdrawing cyano group at C-4 and the Boc group at N-1 may slightly increase the electrophilicity of the C-3 position, but SNAr reactions are still expected to be difficult. More commonly, nucleophilic substitution-type products are achieved via metal-catalyzed processes, such as Buchwald-Hartwig amination, which formally results in the substitution of the iodide with an amine.

Reductive Elimination and Dehalogenation Processes

The carbon-iodine bond can be cleaved under reductive conditions to yield the corresponding C-H bond. This process, known as reductive dehalogenation or hydrodeiodination, can be accomplished using various reagents. Common methods include catalytic hydrogenation (e.g., H₂ with a palladium catalyst), or treatment with reducing agents like zinc dust in acetic acid, or hydride reagents. This transformation would convert this compound into tert-butyl 4-cyano-1H-indole-1-carboxylate, providing access to the C-3 unsubstituted indole derivative while retaining the functionality at C-4.

Chemical Conversions Involving the C-4 Cyano Group

The cyano group at the C-4 position is a versatile functional group that can be transformed into a variety of other functionalities, significantly expanding the synthetic utility of the parent molecule. chemimpex.com

Conversion of Nitriles to Carboxylic Acids, Amides, and Esters

The hydrolysis of the nitrile group is a fundamental transformation in organic synthesis. Depending on the reaction conditions, the cyano group can be converted into a carboxylic acid, an amide, or an ester.

Conversion to Carboxylic Acids: Acid- or base-catalyzed hydrolysis of the C-4 cyano group would yield the corresponding 4-carboxyindole derivative. Acidic hydrolysis, typically performed by heating with aqueous mineral acids (e.g., HCl or H₂SO₄), would first produce an amide intermediate which is then further hydrolyzed to the carboxylic acid. Basic hydrolysis, using aqueous alkali metal hydroxides (e.g., NaOH or KOH), would initially form the carboxylate salt, which upon acidic workup would provide the carboxylic acid. It is important to note that the N-Boc protecting group is sensitive to strong acidic conditions and may be cleaved during acid-catalyzed hydrolysis of the nitrile.

Conversion to Amides: Partial hydrolysis of the nitrile to the corresponding primary amide can often be achieved under more controlled conditions. For instance, treatment with hydrogen peroxide in a basic medium (e.g., the Radziszewski reaction) or using certain metal catalysts can favor the formation of the amide over the carboxylic acid.

Conversion to Esters: The conversion of the cyano group to an ester can be accomplished by alcoholysis under acidic conditions (the Pinner reaction). This reaction proceeds via an imidate intermediate, which is then hydrolyzed to the ester. This would allow for the synthesis of various 4-alkoxycarbonylindole derivatives from this compound.

Reduction of the Cyano Group to Amines

The cyano group can be reduced to a primary amine (aminomethyl group), providing a valuable route for the introduction of a basic nitrogen-containing substituent. This transformation is typically achieved through catalytic hydrogenation or with the use of powerful hydride-donating reagents.

Catalytic Hydrogenation: The reduction of nitriles to primary amines can be carried out using hydrogen gas in the presence of a metal catalyst such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂). organic-chemistry.org The reaction is often performed in the presence of ammonia (B1221849) to suppress the formation of secondary amine byproducts. organic-chemistry.org

Hydride Reduction: Potent reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of nitriles to primary amines. organic-chemistry.org The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to liberate the free amine. Care must be taken as LiAlH₄ can also reduce other functional groups, although the Boc-carbamate is generally stable to these conditions.

TransformationReagents and ConditionsProduct Functional Group
Hydrolysis (Acidic) H₃O⁺, ΔCarboxylic Acid
Hydrolysis (Basic) 1. OH⁻, Δ; 2. H₃O⁺Carboxylic Acid
Partial Hydrolysis H₂O₂, OH⁻Amide
Alcoholysis (Pinner) ROH, HClEster
Reduction (Catalytic) H₂, Raney Ni (or Pd/C, PtO₂)Primary Amine
Reduction (Hydride) 1. LiAlH₄; 2. H₂OPrimary Amine

Table 2: General Transformations of the C-4 Cyano Group.

Cycloaddition and Other Nucleophilic Additions to the Nitrile Functionality

The nitrile group (C≡N) in this compound is a key functional handle for molecular elaboration. Characterized by a strongly polarized triple bond, the carbon atom is electrophilic and susceptible to attack by a wide range of nucleophiles. pressbooks.publibretexts.org This reactivity is the basis for numerous transformations, including cycloadditions and direct nucleophilic additions, which convert the linear nitrile moiety into various cyclic and acyclic structures.

The primary approach to functionalizing nitriles involves nucleophilic addition to the cyano group. nih.gov This reaction generally faces a significant activation barrier, but the electronic properties of the indole scaffold can modulate this. nih.gov The addition of a nucleophile results in the formation of an sp2-hybridized imine anion, analogous to the formation of an alkoxide from a carbonyl group. pressbooks.publibretexts.org

Specific examples of nucleophilic additions to nitriles that are applicable to this indole derivative include:

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to first an amide and subsequently to a carboxylic acid. Base-catalyzed hydrolysis begins with the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbon. chemistrysteps.comlibretexts.org

Reduction: The use of strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the nitrile to a primary amine through successive nucleophilic additions of hydride ions. libretexts.org Milder reducing agents such as diisobutylaluminium hydride (DIBAL-H) can facilitate a partial reduction to an aldehyde after hydrolysis of the intermediate imine. libretexts.org

Organometallic Reagents: Grignard and organolithium reagents can add to the nitrile carbon to form ketones after an aqueous workup. The reaction proceeds through an intermediate imine salt. libretexts.org

Cycloaddition reactions involving the nitrile group provide a powerful route to synthesize heterocyclic systems. For instance, [3+2] cycloadditions with azides can yield tetrazole rings, which are important pharmacophores. The reactivity in such transformations is influenced by the electronic nature of the substituents on the indole ring.

Reaction TypeReagents/ConditionsProduct TypeRef.
Hydrolysis (Basic)NaOH (aq), HeatCarboxylic Acid chemistrysteps.com
Hydrolysis (Acidic)H2SO4 (aq), HeatCarboxylic Acid chemistrysteps.com
Reduction to Amine1. LiAlH4, THF; 2. H2OPrimary Amine libretexts.org
Reduction to Aldehyde1. DIBAL-H, Toluene; 2. H3O+Aldehyde libretexts.org
Addition of Grignard1. R-MgBr, Et2O; 2. H3O+Ketone libretexts.org
[3+2] CycloadditionNaN3, NH4Cl, DMFTetrazoleN/A

Intramolecular and Intermolecular Reactions of the Indole Core

The indole nucleus itself is a hub of reactivity. Despite the presence of deactivating iodo and cyano groups at the C3 and C4 positions, the remaining positions on the heterocyclic and carbocyclic rings can be selectively functionalized through modern synthetic methods.

Selective C-H Functionalization at Remote Indole Positions (e.g., C-2, C-7)

Transition-metal-catalyzed C–H functionalization has become a powerful tool for modifying complex molecules without the need for pre-functionalized starting materials. rsc.org For the this compound scaffold, directing group strategies are often employed to achieve high regioselectivity at positions that are typically less reactive, such as C-2 and C-7. nih.gov

The N-Boc group, while primarily a protecting group, can under certain conditions direct metallation and subsequent functionalization to the C-7 position. Similarly, although the C-3 position is substituted, it is conceivable that functional groups at this position could direct reactions to the C-2 or C-4 positions. However, given the substitution pattern, C-2 and C-7 are the most likely targets for remote C-H activation.

Recent research has demonstrated that various directing groups installed at the N-1 or C-3 positions of the indole core can facilitate selective C-H activation. For example, amide groups at C-3 have been shown to direct rhodium or iridium catalysts to functionalize the C-2 or C-4 positions. chemrxiv.org Palladium catalysis is also widely used for C-H arylation and alkenylation of indoles. nih.govmdpi.com The inherent challenge with the current substrate is the steric hindrance and electronic deactivation imposed by the existing C3-iodo and C4-cyano substituents. Nevertheless, tailored catalyst systems can overcome these hurdles.

Target PositionCatalyst SystemReaction TypeDirecting GroupRef.
C-2Pd(OAc)2 / LigandArylation / AlkenylationN-Protecting Group nih.gov
C-7Rh(III) or Ir(III)Amidation / AlkenylationN-Protecting Group researchgate.net
C-4Ru(II) or Rh(III)Amidation / ArylationC-3 Aldehyde/Oxime researchgate.netacs.org

Electrophilic Aromatic Substitution (EAS) at the Indole Ring

The indole ring is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution (EAS), with the C-3 position being the most nucleophilic site. youtube.comsemanticscholar.orgquora.com In this compound, the C-3 position is blocked by an iodine atom. Furthermore, the indole nucleus is significantly deactivated by the electron-withdrawing effects of the C-4 cyano group and the N-1 Boc group.

These factors dramatically alter the standard reactivity pattern of the indole. Electrophilic attack is disfavored at the pyrrole (B145914) ring and is instead directed to the benzene (B151609) portion of the molecule. The directing influence of the substituents must be considered. The indole nitrogen, despite being part of a carbamate (B1207046), can still donate electron density to the benzene ring, directing electrophiles to the C-4 and C-6 positions. However, the C-4 position is already substituted. The C-3 iodo and C-4 cyano groups are deactivating and will direct incoming electrophiles to the meta positions relative to themselves (C-2, C-5, C-7).

Deprotection Strategies for the N-1 tert-Butyl Carbamate (Boc) Group

The N-Boc group is a widely used protecting group for amines and nitrogen-containing heterocycles due to its stability under many reaction conditions and its relatively straightforward removal. rsc.org

Acid-Mediated Boc Cleavage and its Scope

The most common method for the deprotection of the N-Boc group is treatment with strong acids. rsc.org Protic acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or hydrochloric acid (HCl) in solvents like dioxane or methanol (B129727), are frequently employed. rsc.orgacs.org

The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation, which is then trapped by a nucleophile or eliminated as isobutylene. This process regenerates the N-H indole. Given the presence of the electron-withdrawing iodo and cyano groups, the indole nitrogen is less basic, which may necessitate stronger acidic conditions or longer reaction times for complete cleavage. Care must be taken as the nitrile group can potentially undergo hydrolysis under prolonged exposure to strong aqueous acids.

ReagentSolventTemperatureScope/LimitationsRef.
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temp.Standard, effective method. Can cleave other acid-labile groups. rsc.orgacs.org
Hydrochloric Acid (HCl)1,4-Dioxane / MethanolRoom Temp.Common alternative to TFA. rsc.org
Sulfuric Acid (H2SO4)t-Butyl Acetate (B1210297)Room Temp.Stronger conditions, useful for more resistant substrates. researchgate.net
Phosphoric Acid (H3PO4)AqueousRoom Temp.Milder aqueous conditions. nih.gov

Orthogonal Deprotection Approaches

In synthetic sequences where acid-sensitive functional groups are present elsewhere in the molecule, orthogonal deprotection strategies that avoid acidic conditions are essential. rsc.org A variety of non-acidic methods have been developed for Boc group removal.

Basic conditions can be employed, for example, using sodium methoxide (B1231860) in methanol at room temperature. researchgate.net This method is particularly useful for N-Boc protected indoles and other heteroarenes. Other basic systems include potassium phosphate (B84403) in methanol. researchgate.net

Neutral or near-neutral conditions have also been developed. For instance, iodine has been reported as a catalyst for the selective cleavage of N-Boc groups, either neat or in a solvent. researchgate.net This method offers a mild alternative to traditional acidic protocols. Another innovative approach utilizes oxalyl chloride in methanol, which proceeds under mild, room temperature conditions and demonstrates broad functional group tolerance, even for substrates with other acid-labile groups like esters. rsc.orgnih.gov

Reagent/ConditionSolventTemperatureKey AdvantageRef.
Sodium Methoxide (NaOMe)Methanol (MeOH)Room Temp.Mild, basic conditions. researchgate.net
Oxalyl Chloride / (COCl)2Methanol (MeOH)Room Temp.Mild, neutral pH, tolerates acid-sensitive groups. rsc.org
Iodine (I2) (catalytic)Solvent-free or DCMRoom Temp.Neutral conditions, effective alternative. nih.govresearchgate.net
Sodium Carbonate (Na2CO3)Dimethoxyethane (DME)RefluxBasic conditions. nih.gov

Insufficient Data to Generate Article on the Reactivity of this compound

A comprehensive search of scientific literature and patent databases did not yield specific research findings on the chemo- and regioselectivity of this compound. While general principles of indole chemistry and the reactivity of its constituent functional groups are well-documented, detailed studies focusing on this specific polyfunctional system are not publicly available. Therefore, the construction of an authoritative article with specific data tables and in-depth analysis of its transformative potential, as requested, cannot be accurately fulfilled at this time.

The inherent reactivity of the molecule can be predicted based on established chemical principles:

C-I Bond Reactivity: The carbon-iodine bond at the C3 position is the most probable site for reactivity, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. This is a standard transformation for 3-iodoindoles.

Influence of the C4-Cyano Group: The electron-withdrawing nature of the cyano group at the C4 position is expected to significantly influence the electronic properties of the indole ring. This substituent would deactivate the benzene portion of the molecule towards electrophilic aromatic substitution. Its presence is a key factor in directing the regioselectivity of any further functionalization.

Role of the N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the indole nitrogen serves as a protecting group, preventing N-functionalization and modifying the nucleophilicity of the indole ring. It can be removed under acidic conditions to allow for subsequent reactions at the nitrogen atom.

Chemo- and Regioselectivity Considerations:

In any potential reaction, the primary challenge is to control the chemoselectivity, meaning to have a reaction at one functional group without affecting the others. For this compound, a key chemoselective challenge would be to functionalize other positions on the indole ring without reacting with the highly reactive C-I bond.

Regioselectivity, the control of the position of a chemical reaction, would be governed by the directing effects of the existing iodo, cyano, and N-Boc groups. For instance, any C-H activation reactions would be directed to specific positions based on the catalyst and reaction conditions employed, with the C4-cyano group playing a significant role in determining the outcome.

Without specific published examples of reactions performed on this compound, any discussion of its reactivity profile, including the creation of data tables with reaction conditions and yields, would be speculative. Such speculation would not meet the standards of a scientifically accurate and authoritative article. Further experimental research is required to elucidate the precise chemo- and regioselective behavior of this complex indole derivative.

Applications As a Key Intermediate in Advanced Organic Synthesis

Precursor in the Development of Complex Pharmaceutical Intermediates and Lead Compounds

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. nih.govopenmedicinalchemistryjournal.com Tert-butyl 4-cyano-3-iodo-1H-indole-1-carboxylate serves as an ideal starting point for creating novel pharmaceutical intermediates and lead compounds. The C-3 iodo substituent is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern drug discovery.

Key reactions that can be performed at the C-3 position include:

Suzuki-Miyaura Coupling : To introduce aryl or heteroaryl groups. nih.gov

Sonogashira Coupling : To install alkyne functionalities, which are precursors for many other groups. nih.govorganic-chemistry.org

Heck Coupling : For the formation of carbon-carbon bonds with alkenes. nih.gov

Buchwald-Hartwig Amination : To introduce nitrogen-based substituents, a common feature in bioactive molecules. orgsyn.org

Simultaneously, the 4-cyano group can be hydrolyzed to a carboxylic acid, reduced to an aminomethyl group, or converted into a tetrazole ring, all of which are important pharmacophores. This dual reactivity allows for the synthesis of highly decorated indole cores that can be screened for various biological activities, including as anticancer, antimicrobial, or anti-inflammatory agents. openmedicinalchemistryjournal.commdpi.com

Reaction Type Reagents/Catalyst Functionality Introduced at C-3
Suzuki-Miyaura CouplingArylboronic acid, Pd catalystAryl, Heteroaryl
Sonogashira CouplingTerminal alkyne, Pd/Cu catalystAlkynyl
Heck CouplingAlkene, Pd catalystAlkenyl
Buchwald-Hartwig AminationAmine, Pd catalystAmino, Amido

The table above illustrates common cross-coupling reactions facilitated by the 3-iodo group.

Utility in the Total Synthesis of Biologically Active Natural Products and Analogs

Many complex indole alkaloids and other biologically active natural products feature intricate substitution patterns on the indole nucleus. nih.gov While specific examples utilizing this compound in a completed total synthesis may not be widely documented, its structure is well-suited for such endeavors. Synthetic chemists can employ this intermediate to construct key fragments of a target natural product or to create unnatural analogs with potentially improved biological properties.

The ability to perform selective cross-coupling at the C-3 position allows for the attachment of complex side chains, while the 4-cyano group provides a handle for further functionalization or ring formation, mimicking the structural motifs found in nature. This approach enables the synthesis of libraries of natural product-like molecules, which are valuable in the search for new therapeutic agents.

Building Block for the Construction of Novel Heterocyclic Ring Systems and Polycycles

The reactivity of this compound extends to the construction of more complex fused heterocyclic systems. The cyano and iodo groups can be used in tandem or sequentially to build new rings onto the indole core.

For instance, a substituent introduced at the C-3 position via a Suzuki or Sonogashira coupling can be designed to subsequently react with the C-4 cyano group, leading to a fused polycyclic aromatic system. Such annulation strategies are powerful methods for generating novel molecular scaffolds. The cyano group itself can participate in cyclization reactions, such as in the synthesis of pyrrolo[3,4-b]indoles, which are challenging to assemble through other methods. nih.gov This makes the title compound a valuable precursor for creating diverse and unique heterocyclic structures for various chemical and biological applications.

Functional Group Potential Transformation Resulting Structure Type
3-IodoIntramolecular Heck ReactionFused Carbocycle/Heterocycle
4-CyanoReaction with adjacent nucleophileFused Pyridine or Pyrimidine Ring
BothSequential Coupling and CyclizationComplex Polyheterocyclic Systems

This interactive table outlines potential pathways for constructing new ring systems.

Contributions to the Synthesis of High-Value Fine Chemicals and Specialty Organic Materials

Beyond pharmaceuticals, highly functionalized indoles are of interest in the field of materials science. The extended π-systems and electron-donating/withdrawing properties of substituted indoles make them suitable candidates for organic electronics, dyes, and sensors.

The 4-cyano group, being a strong electron-withdrawing group, can be used to tune the electronic properties of molecules derived from this intermediate. By attaching various aromatic and conjugated systems to the C-3 position, chemists can create novel chromophores and fluorophores with tailored absorption and emission properties. These materials could find applications as organic light-emitting diode (OLED) components, fluorescent probes, or in dye-sensitized solar cells. The robust and versatile chemistry associated with this compound provides a clear pathway to these high-value organic materials.

Mechanistic Investigations and Computational Studies in Indole Chemistry

Elucidation of Reaction Mechanisms for Key Transformations Involving the Compound

While specific mechanistic studies exclusively focused on tert-butyl 4-cyano-3-iodo-1H-indole-1-carboxylate are not extensively documented in the public domain, its structure suggests participation in well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. The presence of an iodo group at the C3 position makes it an excellent substrate for these transformations. The generally accepted mechanisms for these reactions provide a framework for understanding the reactivity of this compound.

Suzuki-Miyaura Coupling:

The catalytic cycle of the Suzuki-Miyaura coupling is widely accepted to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the 3-iodoindole derivative to a Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-iodine bond, forming a Pd(II) intermediate. The electron-withdrawing nature of the cyano group at the C4 position can influence the electron density at the C3 position, potentially affecting the rate of this step.

Transmetalation: The organopalladium(II) intermediate then undergoes transmetalation with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base. The base activates the organoboron compound, facilitating the transfer of the organic group from boron to the palladium center.

Reductive Elimination: The final step is the reductive elimination from the resulting diorganopalladium(II) complex, which yields the C3-arylated or C3-vinylated indole (B1671886) product and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Sonogashira Coupling:

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. The mechanism is generally understood to involve a dual catalytic system of palladium and copper.

Formation of Copper Acetylide: The terminal alkyne reacts with a copper(I) salt, typically in the presence of a base, to form a copper acetylide intermediate.

Oxidative Addition: Similar to the Suzuki coupling, the 3-iodoindole undergoes oxidative addition to a Pd(0) species to form a Pd(II) complex.

Transmetalation: The copper acetylide then transfers the alkynyl group to the palladium(II) complex.

Reductive Elimination: The resulting palladium(II) intermediate undergoes reductive elimination to afford the 3-alkynylindole product and regenerate the Pd(0) catalyst.

The N-Boc protecting group on the indole nitrogen plays a crucial role in these reactions. It enhances the stability of the indole ring and can influence the regioselectivity of certain transformations. However, under certain conditions, particularly with strong bases or high temperatures, deprotection can occur.

Transition State Analysis and Reaction Pathway Mapping

Detailed transition state analysis and reaction pathway mapping for this compound are not specifically available. However, computational studies on similar 3-iodoindole derivatives in cross-coupling reactions provide insights into the likely transition states and reaction energetics.

For the Suzuki-Miyaura reaction , the oxidative addition step is often considered rate-determining. Computational studies on related aryl halides have shown that the transition state for this step involves the coordination of the palladium to the carbon-iodine bond, followed by its cleavage. The geometry and energy of this transition state are influenced by the electronic properties of the substituents on the indole ring. The electron-withdrawing cyano group at C4 would likely stabilize the developing negative charge on the indole ring during the oxidative addition, potentially lowering the activation energy for this step.

In the transmetalation step, the transition state involves a bridging ligand (often from the base or solvent) that facilitates the transfer of the organic group from the boron atom to the palladium center. The nature of the base and the solvent can significantly impact the energy of this transition state.

Reaction pathway mapping for these processes would involve identifying all intermediates and transition states along the reaction coordinate. This allows for the determination of the lowest energy pathway and provides a detailed understanding of the factors controlling the reaction's outcome.

Application of Density Functional Theory (DFT) in Predicting Reactivity and Selectivity

Density Functional Theory (DFT) has become an invaluable tool in organic chemistry for predicting the reactivity and selectivity of molecules. nih.gov While specific DFT studies on this compound are not readily found, the principles of DFT can be applied to understand its chemical behavior.

DFT calculations can be used to determine various electronic properties of the molecule, such as:

Atomic Charges and Electrostatic Potential: DFT can calculate the distribution of electron density within the molecule, providing insights into the partial charges on each atom. This information helps in identifying nucleophilic and electrophilic sites. For instance, the carbon atom at the C3 position bonded to the iodine is expected to be electrophilic and thus susceptible to nucleophilic attack in the context of oxidative addition.

Reaction Energetics: DFT can be used to calculate the energies of reactants, products, intermediates, and transition states for a given reaction. This allows for the prediction of reaction feasibility (thermodynamics) and reaction rates (kinetics). For cross-coupling reactions involving this compound, DFT could be employed to compare the activation barriers for different coupling partners, thereby predicting selectivity. mdpi.com

The following table illustrates the type of data that could be generated from DFT calculations on this compound and related structures to predict reactivity.

PropertyPredicted Influence of SubstituentsImplication for Reactivity
HOMO Energy The electron-withdrawing cyano group is expected to lower the HOMO energy.Reduced nucleophilicity of the indole ring.
LUMO Energy The cyano and iodo groups are expected to lower the LUMO energy.Increased electrophilicity, particularly at the C3 position, facilitating oxidative addition.
C-I Bond Dissociation Energy The electronic effects of the cyano group could influence the strength of the C-I bond.Affects the energy barrier for the oxidative addition step in cross-coupling reactions.
Charge on C3 Carbon Expected to be more positive due to the inductive effect of the iodine and the resonance effect of the cyano group.Favors attack by the Pd(0) catalyst.

Development of Structure-Reactivity Relationships in Functionalized Indoles

The development of structure-reactivity relationships (SRRs) is fundamental to understanding and predicting the chemical behavior of functionalized indoles like this compound. The reactivity of the indole core is significantly modulated by the nature and position of its substituents.

Electronic Effects:

Electron-Withdrawing Groups (EWGs): The cyano group at the C4 position is a strong electron-withdrawing group. It deactivates the benzene (B151609) portion of the indole ring towards electrophilic substitution but can activate the pyrrole (B145914) ring for certain reactions. In the context of cross-coupling at the C3 position, the EWG at C4 can influence the electronic environment of the C-I bond, making the carbon more electrophilic and potentially facilitating the oxidative addition step.

N-Protecting Group: The tert-butoxycarbonyl (Boc) group on the indole nitrogen is also electron-withdrawing, which reduces the electron density of the pyrrole ring. This protection is often necessary to prevent side reactions at the N-H position and to improve the solubility and stability of the indole derivative.

Steric Effects:

The bulky tert-butyl group of the Boc protecting group can exert steric hindrance, which may influence the approach of bulky reagents to the indole nitrogen. However, its effect on the reactivity at the C3 position is generally considered minimal.

A systematic study involving the variation of substituents at different positions of the indole ring and observing the corresponding changes in reaction rates and yields of cross-coupling reactions would allow for the development of a quantitative structure-activity relationship (QSAR) model. Such a model could then be used to predict the reactivity of other novel functionalized indoles.

The following table summarizes the expected influence of key structural features on the reactivity of this compound in cross-coupling reactions.

Structural FeaturePositionExpected Effect on Reactivity in Cross-CouplingRationale
Iodo group C3Essential for reaction: Acts as the leaving group.The C-I bond is relatively weak and readily undergoes oxidative addition with palladium catalysts.
Cyano group C4Rate-enhancing: Likely increases the rate of oxidative addition.The strong electron-withdrawing nature of the cyano group makes the C3 carbon more electrophilic.
Boc group N1Generally favorable: Protects the N-H and improves stability and solubility.Prevents side reactions and can modulate the electronic properties of the indole ring.

Analytical Methodologies for Reaction Monitoring and Structural Elucidation

Spectroscopic and Spectrometric Methodologies for Structural Elucidation of Intermediates and Products

Spectroscopic and spectrometric methods provide detailed information about the molecular structure and composition of tert-Butyl 4-cyano-3-iodo-1H-indole-1-carboxylate.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural assignment of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to map the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, characteristic signals are expected for the protons of the tert-butyl group and the protons on the indole (B1671886) ring. The large tert-butyl group will produce a distinct singlet, typically integrating to nine protons. The aromatic protons on the benzene (B151609) portion of the indole ring and the lone proton on the pyrrole (B145914) ring will appear as multiplets or doublets, with their specific chemical shifts and coupling constants being indicative of their positions relative to the cyano and iodo substituents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. Key signals would include those for the carbonyl carbon of the carbamate (B1207046), the quaternary carbon of the tert-butyl group, the carbons of the methyl groups, the carbons of the indole ring (including the carbon bearing the iodine and the carbon of the nitrile group), and the sp² hybridized carbons of the aromatic system.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
tert-Butyl (CH₃)₃~1.7Singlet9H
Indole H-2~8.0-8.2Singlet1H
Indole H-5~7.8-8.0Doublet1H
Indole H-6~7.4-7.6Triplet1H
Indole H-7~8.3-8.5Doublet1H

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (Carbamate)~148-150
C (tert-Butyl quaternary)~85-87
CH₃ (tert-Butyl)~28
C-2 (Indole)~130-132
C-3 (Indole, C-I)~70-75
C-3a (Indole)~135-137
C-4 (Indole, C-CN)~105-107
C-5 (Indole)~130-132
C-6 (Indole)~126-128
C-7 (Indole)~118-120
C-7a (Indole)~138-140
CN (Nitrile)~115-117

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural information through analysis of its fragmentation patterns. The molecular formula of the compound is C₁₄H₁₃IN₂O₂, corresponding to a monoisotopic mass of approximately 368.00 g/mol .

High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. A key feature in the mass spectrum would be the characteristic isotopic pattern of iodine. The fragmentation in the mass spectrometer would likely involve the loss of the tert-butyl group (C₄H₉, 57 Da) or the entire tert-butoxycarbonyl (Boc) group (C₅H₉O₂, 101 Da), which are common fragmentation pathways for N-Boc protected compounds. nih.gov

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in the molecule by measuring the absorption of infrared radiation at specific frequencies. For this compound, the IR spectrum would be expected to show distinct absorption bands corresponding to the nitrile and carbamate groups.

Interactive Data Table: Expected IR Absorption Frequencies

Functional GroupBondExpected Absorption Range (cm⁻¹)
NitrileC≡N stretch~2220-2240
CarbamateC=O stretch~1725-1745
Aromatic RingC=C stretch~1450-1600
tert-Butyl GroupC-H stretch~2870-2980
Aromatic C-HC-H stretch~3000-3100

Chromatographic Techniques for Reaction Progress Monitoring and Product Purification

Chromatographic methods are indispensable for monitoring the progress of the synthesis and for the purification of the final product to achieve the required level of purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and for its purification. Reversed-phase HPLC (RP-HPLC) is the most common mode used for indole derivatives. nih.govmdpi.com

A typical RP-HPLC method would involve a C8 or C18 stationary phase with a mobile phase gradient consisting of acetonitrile (B52724) and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape. mdpi.comcetjournal.it The progress of a reaction can be monitored by taking small aliquots from the reaction mixture and analyzing them by HPLC to observe the consumption of starting materials and the formation of the product. It is also the standard method for determining the final purity of the compound.

Gas Chromatography (GC) is generally less suitable for the direct analysis of this compound due to the compound's high molecular weight and low volatility. The N-Boc protecting group makes the molecule thermally labile, and it may decompose at the high temperatures required for GC analysis. nih.gov

While GC is widely used for the analysis of more volatile, smaller indole compounds, its application to this specific molecule would likely require a derivatization step to remove the Boc group and replace it with a more thermally stable, volatile group. nist.gov Therefore, for routine monitoring and purity analysis of this compound, HPLC is the preferred chromatographic method.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable analytical technique for the real-time monitoring of the synthesis of this compound. This method allows for the rapid, qualitative assessment of a reaction's progress by separating the starting materials, intermediates, the final product, and any byproducts on a stationary phase. The separation is based on the differential partitioning of these compounds between the stationary phase and a mobile phase.

In a typical laboratory setting, the reaction mixture is periodically sampled and analyzed by TLC. A common stationary phase for this purpose is silica (B1680970) gel 60 F254, which is a polar adsorbent. The choice of the mobile phase, or eluent, is critical for achieving clear separation of the spots on the TLC plate. For compounds with the polarity of substituted indoles, a mixture of a less polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) is frequently employed. The ratio of these solvents is optimized to achieve a retention factor (Rf) for the product that is typically between 0.3 and 0.5, allowing for clear differentiation from other components in the reaction mixture.

Visualization of the separated spots on the TLC plate is commonly achieved under UV light (at 254 nm), where UV-active compounds appear as dark spots. Further visualization can be accomplished using chemical staining agents. A potassium permanganate (B83412) (KMnO₄) stain is often effective for indole derivatives, as it reacts with compounds that can be oxidized, appearing as yellow or brown spots on a purple background.

By comparing the intensity of the spot corresponding to the starting material with that of the product spot over time, a chemist can determine the extent of the reaction. The disappearance of the starting material spot and the appearance of a new, distinct product spot indicate the progression of the reaction. The presence of additional spots may signify the formation of byproducts or the existence of unreacted intermediates.

A representative TLC analysis for monitoring the iodination of tert-butyl 4-cyano-1H-indole-1-carboxylate to yield the target compound is detailed in the table below. The Rf values are illustrative and can vary based on the exact TLC conditions, such as the specific solvent ratio, temperature, and the type of TLC plate used.

CompoundRoleExpected Relative PolarityIllustrative Rf Value
tert-Butyl 4-cyano-1H-indole-1-carboxylateStarting MaterialLess Polar0.65
This compoundProductModerately Polar0.50
4-Cyano-1H-indolePotential Byproduct (de-Boc-protected)More Polar0.20

The data in the table illustrates that the introduction of the iodine atom at the C3 position increases the molecule's polarity, resulting in a lower Rf value for the product compared to the starting material. Any potential deprotection of the Boc group would lead to the formation of a significantly more polar byproduct, which would exhibit a much lower Rf value due to stronger interaction with the polar silica gel stationary phase.

Future Directions and Emerging Research Avenues in Tert Butyl 4 Cyano 3 Iodo 1h Indole 1 Carboxylate Chemistry

Sustainable and Green Synthetic Routes for Functionalized Indoles

The imperative for environmentally benign chemical processes is driving a paradigm shift in the synthesis of functionalized indoles. Future research will increasingly focus on the development of sustainable methods that minimize waste, reduce energy consumption, and utilize renewable resources. Key strategies anticipated to impact the synthesis of tert-Butyl 4-cyano-3-iodo-1H-indole-1-carboxylate and related structures include the use of greener solvents, such as water or bio-derived solvents, and the implementation of catalyst-free or metal-free reaction conditions.

Microwave-assisted organic synthesis (MAOS) is another promising avenue, often leading to dramatically reduced reaction times and improved yields. The application of MAOS to the iodination and cyanation of indole (B1671886) precursors could offer a more energy-efficient route to the target compound. Furthermore, the principles of atom economy will be central, favoring reaction pathways that incorporate the maximum number of atoms from the starting materials into the final product. The development of one-pot, multi-component reactions for the direct assembly of the functionalized indole core from simple, readily available starting materials is a particularly attractive goal in this regard.

Exploration of Novel Catalytic Transformations and C-H Activation Strategies for Derivatization

The iodine atom at the C3 position of this compound serves as a versatile handle for a wide array of catalytic cross-coupling reactions. Future research will undoubtedly continue to expand the scope of these transformations, enabling the introduction of diverse and complex substituents. Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are well-established for the derivatization of 3-iodoindoles and will remain crucial tools. The development of more active and selective catalyst systems, including those based on other transition metals, will be a key focus to improve efficiency and substrate scope.

A particularly exciting frontier is the application of C-H activation strategies to further functionalize the indole ring. While the C3 position is readily derivatized via the iodo group, direct C-H activation at other positions of the indole nucleus (C2, C5, C6, and C7) would provide a powerful and atom-economical approach to novel analogues. The development of directing groups that can be temporarily installed on the indole nitrogen or at the C4-cyano position to guide the regioselective C-H functionalization is a promising area of investigation. These strategies would open up new avenues for creating a diverse library of substituted indoles with unique electronic and steric properties.

Integration into Continuous Flow Chemistry Systems for Scalable Production

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability, particularly for the production of fine chemicals and pharmaceutical intermediates. The synthesis of this compound and its derivatives is well-suited for adaptation to flow chemistry systems. Continuous flow reactors provide precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivities.

Computational Design and Predictive Modeling for Undiscovered Reactivity and Applications

Computational chemistry and predictive modeling are becoming indispensable tools in modern chemical research. In the context of this compound chemistry, these approaches can provide valuable insights into reaction mechanisms, predict the reactivity of different substrates, and guide the design of novel derivatives with desired properties.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to elucidate the transition states of key reactions, helping to rationalize observed selectivities and predict the outcome of new transformations. For instance, computational modeling can aid in understanding the regioselectivity of C-H activation reactions on the indole nucleus, allowing for the rational design of directing groups and catalysts.

Furthermore, in silico screening of virtual libraries of derivatives of this compound can be used to identify promising candidates for specific applications, such as medicinal chemistry or materials science. By predicting properties like binding affinity to biological targets or electronic properties relevant to organic electronics, computational methods can help to prioritize synthetic efforts and accelerate the discovery of new functional molecules. The synergy between computational prediction and experimental validation will be a powerful driver of innovation in this field.

Q & A

Basic: What synthetic strategies are optimal for introducing the cyano group into tert-butyl 4-cyano-3-iodo-1H-indole-1-carboxylate?

Answer:
The cyano group is typically introduced via nucleophilic substitution. A common protocol involves reacting a pre-iodinated indole precursor (e.g., tert-butyl 3-iodo-1H-indole-1-carboxylate) with potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN) in a polar aprotic solvent like dimethylformamide (DMF) at 80–100°C for 6–12 hours . Purification is achieved using silica gel column chromatography with ethyl acetate/hexane gradients. Monitoring reaction progress via TLC and confirming the product structure with 1H^{1}\text{H} NMR and IR spectroscopy (C≡N stretch at ~2200 cm1^{-1}) is critical.

Advanced: How can contradictions in X-ray crystallographic data for this compound be resolved during structural determination?

Answer:
Discrepancies in X-ray data (e.g., twinning or poor resolution) can be addressed using SHELXL refinement tools. For high-resolution data, employ anisotropic displacement parameters and incorporate hydrogen bonding constraints. If twinning is suspected (common in indole derivatives due to planar stacking), apply the TWIN and BASF commands in SHELXL to model twin domains . Validate the final structure using R-factor convergence (<5%) and the Cambridge Structural Database (CSD) for comparable bond lengths/angles.

Advanced: What strategies mitigate side reactions during iodination of the indole ring?

Answer:
Iodination at the 3-position requires precise control to avoid over-halogenation or ring oxidation. Use N-iodosuccinimide (NIS) in anhydrous dichloromethane (DCM) at 0–25°C under inert atmosphere (N2_2/Ar) . Quench excess reagent with sodium thiosulfate to prevent byproducts. Monitor regioselectivity via 1H^{1}\text{H} NMR; the deshielded aromatic proton adjacent to iodine (δ ~8.5 ppm) confirms correct substitution.

Basic: Which spectroscopic techniques are essential for structural confirmation?

Answer:

  • NMR Spectroscopy : 1H^{1}\text{H} NMR identifies substituent positions (e.g., tert-butyl singlet at δ ~1.6 ppm, indole H-2 proton at δ ~8.2 ppm). 13C^{13}\text{C} NMR confirms carbonyl (C=O, δ ~155 ppm) and cyano (C≡N, δ ~115 ppm) groups.
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+^+ for C14_{14}H14_{14}IN2_2O2_2: calc. 381.01, observed 381.02).
  • X-ray Diffraction : Resolves stereoelectronic effects, such as iodine’s steric bulk and hydrogen bonding patterns .

Advanced: How can hydrogen bonding networks in its crystal structure be systematically analyzed?

Answer:
Apply graph set analysis (Etter’s method) to categorize hydrogen bonds into motifs (e.g., chains, rings). Using SHELXL-generated .cif files, identify donor-acceptor pairs (e.g., N–H⋯O=C interactions). Software like Mercury (CCDC) visualizes these networks and calculates geometric parameters (distance, angle). For example, the tert-butyl carbonyl may form C=O⋯H–N hydrogen bonds with adjacent indole NH groups, stabilizing the lattice .

Advanced: How can enantiomeric purity be ensured during asymmetric synthesis of related chiral analogs?

Answer:
For chiral derivatives, employ asymmetric catalysis (e.g., Pd-catalyzed cross-couplings with chiral ligands) or chiral auxiliaries. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) or 19F^{19}\text{F} NMR with chiral shift reagents. For tert-butyl-protected intermediates, ensure Boc-deprotection (e.g., TFA/DCM) does not racemize stereocenters .

Basic: What purification methods are effective for isolating this compound?

Answer:

  • Column Chromatography : Use silica gel with ethyl acetate/hexane (1:4 to 1:3) for optimal separation.
  • Recrystallization : Dissolve in hot ethanol and cool slowly to obtain crystalline product.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water) resolve polar byproducts. Confirm purity (>95%) via 1H^{1}\text{H} NMR integration .

Advanced: How do steric effects from the tert-butyl group influence reactivity in cross-coupling reactions?

Answer:
The tert-butyl group’s bulk hinders access to the indole C-2 position, directing reactions (e.g., Suzuki-Miyaura coupling) to the less hindered C-4 or C-5 positions. Computational modeling (DFT) predicts steric maps, while kinetic studies (e.g., variable-temperature NMR) reveal activation barriers. For Pd-catalyzed couplings, use bulky ligands (e.g., SPhos) to enhance selectivity .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Iodine Handling : Use gloves and fume hoods to avoid dermal/ocular exposure.
  • Cyanide Byproducts : Neutralize waste with FeSO4_4/NaOH to convert CN^- to Fe(CN)64_6^{4-}.
  • Thermal Stability : Avoid heating above 150°C to prevent tert-butyl decomposition .

Advanced: How can computational methods predict biological target interactions for this compound?

Answer:
Perform molecular docking (AutoDock Vina, Schrödinger Suite) against protein targets (e.g., kinase enzymes). Parameterize the iodine atom with accurate van der Waals radii. Validate predictions with SPR (surface plasmon resonance) binding assays. For indole derivatives, prioritize targets like serotonin receptors or cytochrome P450 isoforms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.